molecular formula C11H9IO3 B12855200 7-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

7-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B12855200
M. Wt: 316.09 g/mol
InChI Key: RRFUIHHXDDVNFL-UHFFFAOYSA-N
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Description

7-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an iodine atom, a ketone group, and a carboxylic acid group attached to a tetrahydronaphthalene ring system. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 1,2,3,4-tetrahydronaphthalene, followed by oxidation and carboxylation reactions. The reaction conditions often require the use of strong oxidizing agents and acidic or basic catalysts to facilitate the transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of appropriate catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

7-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the ketone group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A precursor and structurally related compound with different functional groups.

    4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Lacks the iodine atom but shares similar structural features.

    7-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Similar structure with a bromine atom instead of iodine.

Uniqueness: The presence of the iodine atom in 7-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H9IO3

Molecular Weight

316.09 g/mol

IUPAC Name

7-iodo-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C11H9IO3/c12-8-1-2-9-6(4-8)3-7(11(14)15)5-10(9)13/h1-2,4,7H,3,5H2,(H,14,15)

InChI Key

RRFUIHHXDDVNFL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1C=C(C=C2)I)C(=O)O

Origin of Product

United States

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